Croconazole hydrochloride

Vue d'ensemble

Description

Croconazole hydrochloride is an imidazole antifungal agent primarily used for the treatment of dermatomycoses and candidiasis . It exhibits a broad spectrum of activity against various microorganisms, including Trichophyton mentagrophytes, Trichophyton rubrum, Microsporum canis, Microsporum gypseum, and Epidermophyton floccosum . The compound is known for its efficacy in topical applications, often formulated as a 1% cream .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of croconazole hydrochloride involves several key steps:

Acetylation: Starting with sesamol, the compound undergoes acetylation.

Introduction of 1,2,4-Triazole Group:

Etherification: The final step is etherification, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Croconazole hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .

Applications De Recherche Scientifique

Introduction to Croconazole Hydrochloride

This compound is an imidazole antifungal agent primarily utilized in dermatological applications, particularly for the treatment of various fungal infections such as dermatomycoses, candidiasis, and tinea pedis. Its broad spectrum of activity against dermatophytes, yeasts, and some bacteria makes it a valuable compound in both clinical and research settings. This article explores the scientific applications of this compound, supported by comprehensive data tables and case studies.

Clinical Applications

- Dermatological Treatments : this compound is predominantly used in topical formulations (1% cream) for treating skin infections. Clinical studies have demonstrated its effectiveness against conditions such as pityriasis versicolor, candidiasis, and trichophytosis. For instance, a study involving 277 patients showed high rates of clinical and mycological cure across different fungal infections .

- Tolerability : The compound has been well tolerated among patients, with minimal adverse reactions reported, thus enhancing patient compliance due to its once-daily application regimen .

Pharmaceutical Formulation Development

- Delivery Systems : Research has focused on optimizing croconazole delivery through various formulations, including liposomal-based and micro-emulsion-based gels. A comparative study indicated that micro-emulsion formulations provided superior drug release and skin permeation compared to conventional gels .

Comparative Efficacy Studies

- Croconazole has been evaluated against other antifungal agents to determine relative efficacy. It has shown superior activity against a wider range of fungal species compared to compounds like clotrimazole and ketoconazole.

Research on Mechanisms of Fungal Resistance

- Croconazole is also used in studies investigating the mechanisms behind fungal resistance to antifungal agents, providing insights into how modifications in fungal metabolism can lead to treatment failures .

Case Study 1: Treatment of Tinea Pedis

A multicenter trial involving 132 patients suffering from tinea pedis demonstrated that croconazole cream applied once daily resulted in a complete cure rate of over 80% within three weeks. Physicians rated the treatment's efficacy as good or very good in approximately 82% of cases .

Case Study 2: Comparative Antifungal Activity

In a study assessing various antifungal agents against clinical isolates, croconazole exhibited significant antifungal activity, particularly against Trichophyton rubrum and Candida species. The results underscored its potential as a first-line treatment option for superficial fungal infections .

Table 1: Comparative Efficacy of this compound

| Infection Type | Total Patients | Clinical Cure Rate (%) | Physician Rating (Good/Very Good) |

|---|---|---|---|

| Pityriasis Versicolor | 94 | 92.6 | Yes |

| Candidiasis | 43 | 97.7 | Yes |

| Trichophytosis | 140 | 82.9 | Yes |

Table 2: Formulation Comparison for Croconazole Delivery

| Formulation Type | Release Rate (%) | Skin Permeation Efficiency |

|---|---|---|

| Conventional Gel | Moderate | Low |

| Liposomal Gel | High | Moderate |

| Micro-emulsion Gel | Very High | High |

Mécanisme D'action

Croconazole hydrochloride exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes . By disrupting ergosterol synthesis, this compound compromises the integrity of the fungal cell membrane, leading to cell death .

Comparaison Avec Des Composés Similaires

- Cloconazole

- Sulconazole

- Butoconazole

- Isoconazole

- Fenticonazole

Comparison: Croconazole hydrochloride is unique in its broad spectrum of activity and its efficacy in topical applications. Compared to similar compounds, it has shown superior activity against a wider range of fungal species . Additionally, its formulation as a 1% cream makes it particularly effective for treating dermatomycoses and candidiasis .

Activité Biologique

Croconazole hydrochloride is a synthetic imidazole derivative that has garnered attention for its broad-spectrum antifungal activity. This compound is primarily utilized in dermatological applications to treat various fungal infections, including those caused by dermatophytes and yeasts. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, clinical efficacy, and safety profile.

This compound exerts its antifungal effects primarily through the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes. By disrupting ergosterol synthesis, croconazole compromises the integrity and function of the fungal cell membrane, leading to cell death. The compound specifically targets the CYP2C9 enzyme, which plays a significant role in the metabolic processes of fungi .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is lipophilic, allowing for effective penetration through cell membranes. Its distribution within tissues is influenced by its lipophilicity, enabling accumulation in lipid-rich environments. Studies have shown that croconazole maintains its antifungal activity over extended periods under appropriate storage conditions.

Case Studies and Clinical Trials

This compound has been evaluated in various clinical settings. A notable study involving 277 patients with different types of mycoses demonstrated a high rate of clinical improvement. Patients treated with 1% croconazole cream showed significant mycological cure rates across various infections:

- Pityriasis Versicolor : 94 cases

- Candidiasis : 43 cases

- Trichophytosis : 140 cases

The treatment regimen typically involved a once-daily application for up to three weeks. At the end of the observation period, clinical and mycological cures were observed in the majority of patients, with an overall physician efficacy rating of "good" or "very good" in over 90% of cases .

Comparative Efficacy

Croconazole has been compared to other antifungal agents such as clotrimazole and miconazole. It has shown superior activity against Candida albicans compared to clotrimazole but is less effective than miconazole and econazole . The following table summarizes the comparative efficacy:

| Antifungal Agent | Activity Against C. albicans | Activity Against Dermatophytes |

|---|---|---|

| Croconazole | Higher | Broad-spectrum |

| Clotrimazole | Lower | Moderate |

| Miconazole | Highest | Broad-spectrum |

| Econazole | High | Broad-spectrum |

Safety Profile

While this compound is generally well-tolerated, some cases of allergic contact dermatitis have been reported. In a study involving six patients who developed contact sensitivity to croconazole, pruritus was noted as a common adverse reaction . However, these instances are relatively rare compared to the overall positive safety profile observed in clinical trials.

Croconazole's biochemical properties include:

Propriétés

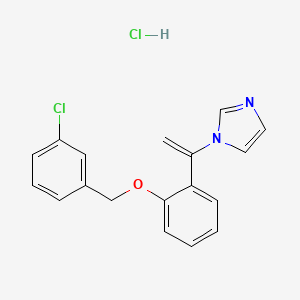

IUPAC Name |

1-[1-[2-[(3-chlorophenyl)methoxy]phenyl]ethenyl]imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O.ClH/c1-14(21-10-9-20-13-21)17-7-2-3-8-18(17)22-12-15-5-4-6-16(19)11-15;/h2-11,13H,1,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJUIYYIILPRRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=C1OCC2=CC(=CC=C2)Cl)N3C=CN=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

77175-51-0 (Parent) | |

| Record name | Croconazole Hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077174664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60227933 | |

| Record name | Croconazole Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77174-66-4 | |

| Record name | Croconazole hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77174-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Croconazole Hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077174664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Croconazole Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CROCONAZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0WFH323HZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.